Acetoacetic acid

Descripción general

Descripción

Synthesis Analysis

Acetoacetic acid synthesis involves several biochemical pathways, including the decarboxylation of acetoacetate in the presence of ATP and various coenzymes in mammalian brain preparations. This synthesis requires choline, ATP, substances able to provide active acetate like citrate or acetoacetate itself, and a thermostable coenzyme of unknown composition found in boiled yeast or animal tissue extracts (Lipton & Barron, 1946).

Molecular Structure Analysis

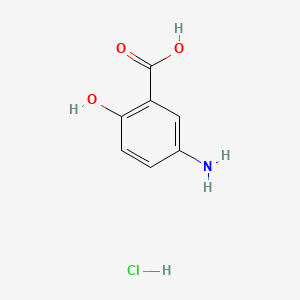

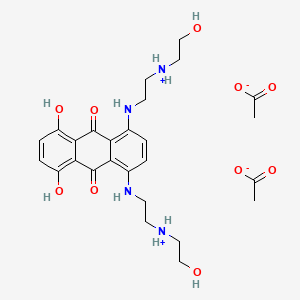

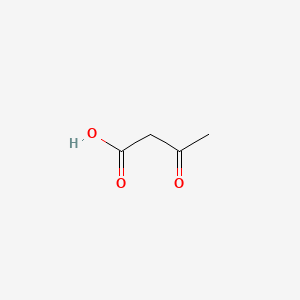

Although specific studies detailing the molecular structure analysis of this compound were not found in the search, understanding its structure is essential for exploring its reactivity and synthesis pathways. This compound's molecular structure, consisting of a ketone group and a methyl group attached to a carboxylic acid, allows for its involvement in various chemical reactions, including condensation reactions and its role as a precursor for other important biochemical molecules.

Chemical Reactions and Properties

The chemical properties of this compound allow it to participate in a wide range of reactions. Its ketone group can undergo nucleophilic addition reactions, while the acidic hydrogen on the methyl group enables it to act as a precursor in the synthesis of various compounds. Its role in the synthesis of acetylcholine, a neurotransmitter, highlights its biochemical importance and reactivity (Lipton & Barron, 1946).

Aplicaciones Científicas De Investigación

Intermediary Metabolite in Fatty Acid Degradation : Acetoacetic acid is formed during the oxidative degradation of fatty acids and certain amino acids. Its structural similarity to other compounds, such as 4-fluorobutyric acid, makes it relevant in studying fatty acid metabolism and related toxic symptoms (Fraser & Pattison, 1955).

Role in Degradation of Homogentisic Acid : Research has identified this compound as a product in the enzymatic degradation of homogentisic acid, a process involving specific cofactors and intermediates. This is particularly relevant in understanding the metabolic pathways in microorganisms (Chapman & Dagley, 1962).

Cancer Research and Biotechnological Applications : this compound is known to trigger apoptotic programmed cell death in yeast, sparking interest in its role in cancer research and various biotechnological applications. It may serve as a potential anticancer compound due to its ability to induce apoptosis in cancer cells (Sousa et al., 2013).

Biochemical Analysis Techniques : this compound has been used in the development of colorimetric methods for estimating its concentration in biological samples, contributing significantly to diagnostic and research methodologies (Rosenthal, 1949).

Influence on Renal Hemodynamics : Studies have shown that this compound influences renal plasma flow and glomerular filtration rate, both in diabetic patients and control subjects. This is crucial for understanding the metabolic effects of ketone bodies and their role in renal physiology (Trevisan et al., 1987).

Cholesterol Biosynthesis : this compound has been implicated in the biosynthesis of cholesterol, particularly in the utilization of intermediates like squalene. This adds to the understanding of the complex pathways involved in sterol biosynthesis (Langdon & Bloch, 1953).

Neurological Research : this compound, as a ketone body, has been studied for its effects on acid-sensing ion channels in the brain. This is important in understanding the mechanisms behind the ketogenic diet's efficacy in treating drug-resistant epilepsy (Zhu et al., 2019).

Wastewater Treatment : The disinfectant properties of peracetic acid, derived from acetic acid and this compound, have been explored in wastewater treatment. This includes its effectiveness against various microbial contaminants and its environmental impact (Kitis, 2004).

Diagnostic Applications in Diabetic Ketosis : this compound is one of the ketone bodies that can be detected in various biological samples, playing a critical role in diagnosing and monitoring diabetic ketosis (Qiao et al., 2014).

Biofuels and Industrial Biotechnology : The tolerance of yeast to acetic acid is crucial for the production of second-generation bioethanol. Identifying the genetic basis of acetic acid tolerance can improve industrial strains' robustness (Meijnen et al., 2016).

Chemical Synthesis and Industry : The role of this compound and its derivatives in influencing the lubrication properties of diesel fuels has been investigated, showing its potential as an additive in automotive applications (Anastopoulos et al., 2001).

Mecanismo De Acción

Target of Action

Acetoacetic acid, also known as 3-Oxobutanoic acid, is an organic compound and the simplest beta-keto acid . It primarily targets the enzyme Fumarylacetoacetase in humans . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is responsible for the breakdown of the amino acid tyrosine .

Mode of Action

This compound exists as its conjugate base, acetoacetate, under typical physiological conditions . It is primarily produced by liver mitochondria from its thioester with coenzyme A (CoA) . The interaction of this compound with its targets leads to various biochemical reactions, including the release of acetyl CoA and acetoacetate .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is formed by three routes :

In mammals, acetoacetate produced in the liver is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus . It is then converted back to acetoacetyl CoA, broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .

Pharmacokinetics

It is known that the compound is soluble in water and organic solvents , suggesting that it may have good bioavailability

Result of Action

The action of this compound results in the production of energy. Heart muscle and renal cortex prefer acetoacetate over glucose . The brain also uses acetoacetate when glucose levels are low due to fasting or diabetes . Thus, the molecular and cellular effects of this compound’s action primarily involve energy production and metabolic regulation.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its keto-enol tautomerisation is strongly solvent-dependent, with the keto form dominating in polar solvents (98% in water) and the enol form accounting for 25-49% of material in non-polar solvents . Furthermore, this compound is generally generated at 0 °C and used in situ immediately , suggesting that temperature may also influence its action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

The metabolic pathway of acetoacetic acid exerts a great impact in cancer; this process is very different from normal cells due to the “Warburg effect” . The concentration of this compound is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . Therefore, it may be possible to explore new feasible and more effective treatments through the this compound metabolic pathway .

Propiedades

IUPAC Name |

3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHALXBUFZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt) | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00202441 | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

541-50-4 | |

| Record name | Acetoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI204Y1MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36.5 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Acetoacetic acid is primarily produced in the liver from fatty acids through a process called ketogenesis. This occurs when glucose availability is limited, such as during fasting or adherence to a ketogenic diet. [, ]

A: this compound, along with other ketone bodies, can be utilized by various tissues, including the brain, heart, and muscles, as an alternative energy source when glucose is scarce. [, , ]

A: Yes, insulin deficiency in diabetic rats has been shown to reduce this compound uptake by muscle tissue. This impaired utilization is believed to contribute to diabetic ketoacidosis. [] Additionally, insulin, along with glucose, can increase this compound uptake by muscle fiber groups in both control and depancreatized rats. []

A: Research using radiolabeled this compound has demonstrated its incorporation into cholesterol by surviving rat liver slices, indicating its role as a precursor in cholesterol biosynthesis. [, ]

A: Yes, studies have shown that this compound can be produced from phenylalanine and tyrosine in the liver. This conversion involves several metabolic steps, ultimately leading to the formation of this compound as a four-carbon unit. [, ]

A: this compound undergoes two main metabolic changes: interconversion with β-hydroxybutyric acid and oxidative breakdown. While the liver exhibits minimal this compound destruction, the kidney demonstrates significant breakdown capacity. [] Notably, rat kidney slices have been observed to form glucose from this compound, highlighting a potential connection between fat and carbohydrate metabolism. []

A: Studies in rats have shown that exposure to altitude hypoxia can increase plasma this compound levels, particularly in younger animals. This suggests a possible role for this compound as an energy substrate, especially for the developing central nervous system. []

ANone: The molecular formula of this compound is C4H6O3, and its molecular weight is 102.09 g/mol.

ANone: this compound exists in equilibrium with its enol tautomer. The keto form is CH3C(=O)CH2COOH, and the enol form is CH3C(OH)=CHCOOH.

A: The incorporation of fluorine into this compound, creating derivatives like 2-fluorothis compound and 4-fluoro-3-hydroxybutyric acid, can significantly alter the molecule's acidity. For example, in 4,4,4-trifluorothis compound, both the carboxylic acid group and the enolic hydroxyl group are significantly more acidic compared to the unfluorinated this compound. This modification can influence the molecule's biological activity and metabolic fate. []

A: this compound is commonly measured in biological samples like blood and urine using various methods. One common approach is a colorimetric assay employing sodium nitroprusside. This method relies on the development of a characteristic color change in the presence of this compound and an alkali, which can then be quantified spectrophotometrically. []

A: Yes, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors offer sensitive and specific alternatives for this compound quantification. These techniques provide accurate measurements even in complex biological matrices. []

A: One challenge is the potential interference from other compounds present in biological samples. For example, acetone, glucose, and certain antibiotics can interfere with the kinetic Jaffé reaction, a common method for creatinine measurement, potentially affecting this compound measurements as well. [, ]

A: Stable isotope labeling, such as using deuterium (2H), allows researchers to track the fate of this compound within metabolic pathways. By analyzing the incorporation of labeled atoms into downstream metabolites, researchers can gain valuable insights into the metabolic flux and transformations of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.